molecular formula C14H15NO2 B8624566 3-(4-Methoxyphenoxy)benzylamine

3-(4-Methoxyphenoxy)benzylamine

Cat. No. B8624566
M. Wt: 229.27 g/mol
InChI Key: KUDOQUMNVIEJNA-UHFFFAOYSA-N
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Patent
US08481732B2

Procedure details

The 3-(4-methoxyphenoxy)benzaldehyde oxime (0.11 g, 0.44 mmol) was taken up in acetic acid (5.0 mL) at rt and the Zinc dust (0.14 g, 2.2 mmol) was added. The reaction was stirred at r.t. for 18 h. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to give crude 1-[3-(4-methoxyphenoxy)phenyl]methanamine as a dark oil. Analytical LCMS (M+H)+: m/z=, 229.9
Name
3-(4-methoxyphenoxy)benzaldehyde oxime
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.14 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[CH:11]=[N:12]O)=[CH:5][CH:4]=1>C(O)(=O)C.[Zn]>[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[CH:9]=[C:10]([CH2:11][NH2:12])[CH:14]=[CH:15][CH:16]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
3-(4-methoxyphenoxy)benzaldehyde oxime
Quantity
0.11 g
Type
reactant
Smiles
COC1=CC=C(OC=2C=C(C=NO)C=CC2)C=C1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at r.t. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC=C(OC=2C=C(C=CC2)CN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.